BAY1163877 -

BAY1163877

Catalog Number: EVT-256357
CAS Number:
Molecular Formula: C31H44N4O2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BAY1163877 is an inhibitor of human fibroblast growth factor receptors (FGFRs) with potential antiangiogenic and antineoplastic activities. Pan-FGFR kinase inhibitor BAY1163877 inhibits the activities of FGFRs, which may result in the inhibition of both t
Source and Classification

BAY1163877 was synthesized at Bayer AG as part of a broader effort to develop selective inhibitors for receptor tyrosine kinases. Its classification as a pan-FGFR inhibitor highlights its ability to inhibit kinase activity across multiple FGFR subtypes, which are implicated in numerous oncogenic processes. The compound's chemical structure is defined as 4‐{[4‐amino‐6‐(methoxymethyl)‐5‐(7‐methoxy‐5‐methyl‐1-benzothiophen-2-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]methyl}piperazin-2-one .

Synthesis Analysis

Methods and Technical Details

The synthesis of BAY1163877 involves several steps that include the formation of key intermediates through strategic reactions. The synthetic pathway typically begins with the preparation of the pyrrolo-triazin moiety, which is then coupled with a piperazine derivative. The use of various reagents and solvents is crucial for achieving high yields and purity levels. Specific conditions such as temperature, reaction time, and the use of catalysts are optimized to facilitate the formation of the desired product while minimizing side reactions.

The synthesis process also includes purification steps such as recrystallization or chromatography to isolate BAY1163877 from by-products. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Molecular Structure Analysis

Structure and Data

BAY1163877 possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The core structure includes a pyrrolo-triazin scaffold linked to a piperazine ring, which is essential for its interaction with FGFRs. The molecular formula is C20H24N6O3SC_{20}H_{24}N_6O_3S, with a molecular weight of approximately 420.51 g/mol.

The three-dimensional conformation of BAY1163877 allows it to fit into the ATP-binding site of FGFRs, facilitating competitive inhibition. Crystallographic studies may provide further insights into its binding interactions at the atomic level .

Chemical Reactions Analysis

Reactions and Technical Details

BAY1163877 undergoes various chemical reactions that can affect its stability and efficacy. It primarily functions through competitive inhibition of FGFR-mediated phosphorylation processes. In vitro studies demonstrate that BAY1163877 effectively inhibits the phosphorylation of specific substrates in FGFR signaling pathways.

The compound's reactivity can be influenced by environmental factors such as pH and temperature, which may affect its solubility and stability in biological systems. Understanding these reactions is crucial for optimizing its formulation in therapeutic applications .

Mechanism of Action

Process and Data

The mechanism of action for BAY1163877 involves binding to the ATP-binding pocket of FGFRs, thereby preventing ATP from accessing the receptor. This inhibition blocks downstream signaling pathways associated with cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.

In preclinical studies, BAY1163877 has shown significant efficacy against tumors expressing activated FGFRs. The compound's selectivity for FGFRs over other receptor tyrosine kinases minimizes off-target effects, enhancing its therapeutic profile .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BAY1163877 exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water.
  • Stability: Stability studies indicate that BAY1163877 maintains its integrity under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

These properties are critical for formulating effective dosage forms for clinical use .

Applications

Scientific Uses

BAY1163877 has been investigated primarily for its potential in treating cancers associated with FGFR dysregulation, including non-small cell lung cancer and squamous cell carcinoma. Clinical trials have assessed its safety profile, maximum tolerated dose, pharmacokinetics, and preliminary efficacy in patients selected based on FGFR expression levels.

Research continues to explore combination therapies involving BAY1163877 with other anticancer agents to enhance treatment outcomes. Its role in targeted therapy represents a promising avenue for addressing malignancies driven by aberrant fibroblast growth factor signaling pathways .

Discovery & Development of BAY1163877

Rationale for Targeting FGFR Signaling in Oncogenesis

Fibroblast Growth Factor Receptors (FGFRs 1–4) are transmembrane receptor tyrosine kinases regulating critical cellular processes, including proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling—through gene amplifications (e.g., FGFR1 in 13% of squamous lung cancers), activating mutations (e.g., FGFR3 S249C in bladder cancer), or chromosomal translocations—drives tumorigenesis across diverse malignancies [2] [3]. Genomic studies identify FGFR aberrations in 7.1% of solid tumors, with highest frequencies in urothelial carcinoma (32%), breast cancer (18%), and endometrial cancer (13%) [2]. These alterations constitutively activate downstream pathways (MAPK/ERK, PI3K/AKT, PLCγ), promoting uncontrolled growth and survival [4]. The prevalence of FGFR dependencies, particularly in treatment-resistant cancers, established pan-FGFR inhibition as a compelling therapeutic strategy [3] [7].

Table 1: Prevalence of FGFR Alterations in Human Cancers

Cancer TypeFGFR AlterationFrequencyPrimary Driver
Urothelial CarcinomaFGFR3 mutations/fusions20%S249C, FGFR3-TACC3
Squamous Lung CancerFGFR1 amplification13%MAPK hyperactivation
Breast CancerFGFR1/2 amplification18%PI3K/AKT signaling
Intrahepatic CholangiocarcinomaFGFR2 fusions10–15%Constitutive dimerization

Structure-Based Design Strategies for Pan-FGFR Inhibition

Rogaratinib’s discovery leveraged de novo structure-based design targeting the conserved ATP-binding pocket of FGFR1–4. Initial hit identification employed molecular docking simulations to prioritize scaffolds with high complementarity to the hinge region (residues Ala564–Glu571 in FGFR1) and the hydrophobic back pocket [1] [6]. X-ray crystallography revealed that lead compounds formed critical hydrogen bonds with the hinge residue Glu571, while a benzothiophene moiety occupied the hydrophobic cavity adjacent to the gatekeeper residue Val561 [1]. To achieve pan-FGFR activity, designers optimized interactions with divergent residues in the phosphate-binding region (e.g., Tyr647 in FGFR3 vs. Asp764 in FGFR4) [4] [6]. Solubility and permeability were enhanced by incorporating methoxymethyl and piperazinone groups, reducing aromatic ring count and polar surface area [1] [7].

Table 2: Key Structural Interactions of Rogaratinib in FGFR Kinase Domains

Structural ElementFunction in Rogaratinib BindingConservation Across FGFR1–4
Hinge Region (E571)Accepts H-bond from pyrrolotriazineFully conserved
Hydrophobic PocketBenzothiophene moiety occupationModerate (size variations)
Gatekeeper (V561)Van der Waals interactionsFully conserved
DFG MotifStabilizes active conformationFully conserved

Medicinal Chemistry Optimization of Selectivity Profiles

Selectivity optimization focused on minimizing off-target inhibition of VEGFR2 (linked to hypertension and edema) and other kinases. Rogaratinib’s pyrrolo[2,1-f][1,2,4]triazine core conferred >100-fold selectivity for FGFR1–3 over VEGFR2 (IC₅₀: FGFR1=11.2 nM, FGFR2<1 nM, FGFR3=18.5 nM, VEGFR2=127 nM) [5]. Structure-activity relationship (SAR) studies revealed that:

  • Methoxyethyl substitutions enhanced solubility without compromising FGFR potency [1] [7].
  • Benzothiophene bioisosteres reduced metabolic clearance in human hepatocytes [7].
  • Piperazinone linkers minimized interactions with the "molecular brake" (Asn549–Glu565–Lys641 triad) in FGFR2, preventing autoinhibitory effects [4] [7].

Kinome-wide profiling (288 kinases) confirmed rogaratinib’s selectivity, with only CSF1R (IC₅₀=63 nM) and FLT4 (IC₅₀=127 nM) inhibited at <100 nM [2] [5].

Table 3: Selectivity Profile of Rogaratinib Against Key Kinases

KinaseIC₅₀ (nM)Selectivity Ratio vs. FGFR2
FGFR111.2>11-fold
FGFR2<11
FGFR318.5>18-fold
FGFR4201>200-fold
VEGFR2>1000>1000-fold
CSF1R63>63-fold
FLT4127>127-fold

Preclinical Target Validation & Lead Candidate Selection

Rogaratinib’s efficacy was validated in in vitro and in vivo models with FGFR pathway dependencies:

  • Cell proliferation assays: Inhibited growth in 15 FGFR-addicted lines (IC₅₀: 36–244 nM), including UM-UC-3 (bladder, FGFR3-mutant), RT-112 (bladder, FGFR3-TACC3 fusion), and H1581 (lung, FGFR1-amplified). No activity in FGFR-negative cells (IC₅₀ >10,000 nM) [2].
  • Mechanistic studies: Suppressed phospho-FGFR and phospho-ERK within 2 hours in H1581 xenografts, confirming pathway blockade [2].
  • Xenograft efficacy: Induced tumor regression in RT-112 bladder cancer models (T/C=0.1; p<0.001) and H1581 lung cancer models (T/C=0.3; p<0.01). Efficacy correlated strongly with FGFR1–3 mRNA expression (R²=0.89) [2] [3].

Lead selection prioritized rogaratinib over analogs due to its balanced profile: oral bioavailability (F=52% in mice), sustained target coverage (>12 h inhibition at 10 mg/kg), and additive effects with cisplatin in vivo [1] [2].

Table 4: Preclinical Efficacy of Rogaratinib in FGFR-Dependent Models

Model TypeCharacteristicsResponseCorrelation Marker
UM-UC-3 (in vitro)FGFR3 S249C mutationIC₅₀ = 58 nMpFGFR3 suppression
RT-112 (in vivo)FGFR3-TACC3 fusionTumor regression (98% inhibition)FGFR3 mRNA expression
H1581 (in vivo)FGFR1 amplification70% growth inhibitionFGFR1 mRNA expression
Patient-derived xenograftFGFR2-amplified gastric cancer54% tumor growth inhibitionpERK reduction

Properties

Product Name

BAY1163877

Molecular Formula

C31H44N4O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.